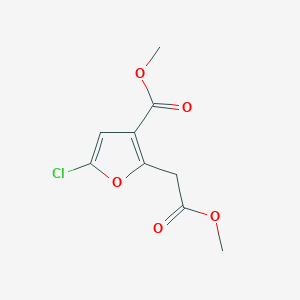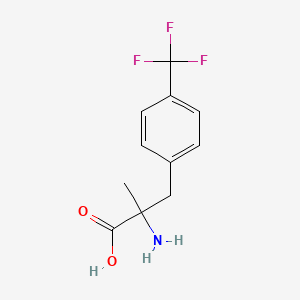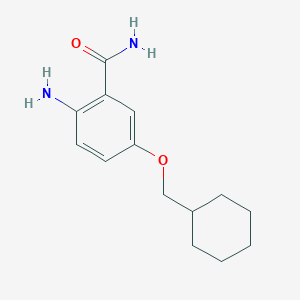
3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H6BrF4NO It is a derivative of aniline, characterized by the presence of bromine, fluorine, and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Bromine is introduced to the aromatic ring.
Fluorination: Fluorine is added to the compound.
Trifluoroethoxylation: Finally, the trifluoroethoxy group is introduced.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine, fluorine, and trifluoroethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aniline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The bromine, fluorine, and trifluoroethoxy groups contribute to its reactivity and binding affinity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Another derivative with different positioning of the functional groups.
Uniqueness
3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is unique due to the specific combination and positioning of its functional groups.
Properties
Molecular Formula |
C8H6BrF4NO |
|---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C8H6BrF4NO/c9-5-1-4(10)2-6(14)7(5)15-3-8(11,12)13/h1-2H,3,14H2 |
InChI Key |
ZUIPQBIPEZXIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)OCC(F)(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)


![Benzoic acid, 2-[(2-iodophenyl)amino]-](/img/structure/B12089375.png)
![(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B12089377.png)


![Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-](/img/structure/B12089389.png)
